molecular formula C15H14F2N2O2 B2723803 Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate CAS No. 1456235-84-9

Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate

Cat. No.: B2723803
CAS No.: 1456235-84-9
M. Wt: 292.286
InChI Key: DHZPWICPAWKMOS-UHFFFAOYSA-N
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Description

Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate is a chemical compound with the molecular formula C15H14F2N2O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a pyridine ring substituted with an ethyl ester group at the 3-position and a 2,4-difluorophenylmethylamino group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzylamine and ethyl nicotinate.

    Formation of Intermediate: The 2,4-difluorobenzylamine is reacted with ethyl nicotinate under appropriate conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the desired pyridine ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-[(2,4-dichlorophenyl)methylamino]pyridine-3-carboxylate: Similar structure but with chlorine atoms instead of fluorine.

    Ethyl 6-[(2,4-dimethylphenyl)methylamino]pyridine-3-carboxylate: Similar structure but with methyl groups instead of fluorine.

    Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-2-carboxylate: Similar structure but with the carboxylate group at the 2-position instead of the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2/c1-2-21-15(20)11-4-6-14(19-9-11)18-8-10-3-5-12(16)7-13(10)17/h3-7,9H,2,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZPWICPAWKMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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